molecular formula C15H13N5O3S B5837878 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide

Cat. No. B5837878
M. Wt: 343.4 g/mol
InChI Key: SEELSQYEJVDHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide, also known as BDTA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDTA is a small molecule that can selectively target and modulate the activity of specific proteins in cells, making it a promising tool for drug discovery and development.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide exerts its effects by binding to specific sites on target proteins, leading to changes in their activity and function. The precise mechanism of action of this compound varies depending on the protein target, but it generally involves the inhibition or activation of enzymatic activity or the modulation of protein-protein interactions. This compound has been shown to be highly selective for its target proteins, which is a desirable property for drug development.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects depending on the protein target and the context of its use. In general, this compound can modulate cellular processes such as cell proliferation, differentiation, and signaling, which are relevant to many diseases. This compound has also been shown to have anti-inflammatory and neuroprotective effects in certain models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide is its high selectivity for specific protein targets, which allows for precise modulation of cellular processes. This compound is also a small molecule, which makes it easier to synthesize and modify compared to larger molecules such as antibodies. However, this compound has some limitations, including its potential toxicity and the difficulty of delivering it to specific tissues or cells in vivo.

Future Directions

There are many potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide. One area of interest is the development of this compound-based therapeutics for diseases such as cancer and neurodegenerative disorders. Another area of interest is the use of this compound as a tool for studying the function of specific proteins in cells and tissues. Additionally, there is potential for the development of new synthetic methods for this compound and related compounds, which could lead to improved properties and applications.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide involves several steps, including the preparation of intermediate compounds and the coupling of the benzodioxin and tetrazole moieties. The final product is obtained through a purification process that involves column chromatography and recrystallization. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide has been extensively studied in the context of drug discovery and development. It has been shown to have potent activity against several protein targets, including kinases and phosphatases, which are involved in various cellular processes such as cell growth, differentiation, and signaling. This compound has also been used to study the role of specific proteins in disease models, such as cancer and neurodegenerative disorders.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-thiophen-2-yltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3S/c21-14(9-20-18-15(17-19-20)13-2-1-7-24-13)16-10-3-4-11-12(8-10)23-6-5-22-11/h1-4,7-8H,5-6,9H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEELSQYEJVDHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3N=C(N=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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